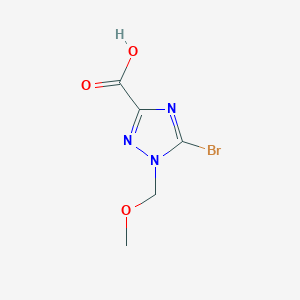

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O3/c1-12-2-9-5(6)7-3(8-9)4(10)11/h2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVQASXIHLKMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Amidation: Amines in the presence of coupling agents like EDCI or DCC.

Major Products Formed

Substitution: Formation of substituted triazoles.

Oxidation: Formation of triazole oxides.

Reduction: Formation of dehalogenated triazoles.

Esterification: Formation of triazole esters.

Amidation: Formation of triazole amides.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid is primarily investigated for its potential as a pharmaceutical agent. The triazole moiety is known for its role in antifungal and antibacterial agents.

Antifungal Activity

Research indicates that triazole derivatives exhibit antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. For instance:

- A study demonstrated that compounds similar to this compound showed significant antifungal activity against Candida species and Aspergillus fumigatus. The mechanism involved the inhibition of lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis.

Antibacterial Properties

Triazole compounds have also been explored for their antibacterial effects. The presence of bromine enhances the lipophilicity of these compounds, potentially improving their ability to penetrate bacterial membranes.

Agricultural Applications

The compound's structure suggests potential use as a fungicide or herbicide in agriculture.

Fungicidal Activity

Triazoles are widely used in agriculture to control fungal diseases in crops. Preliminary studies indicate that this compound may inhibit the growth of phytopathogenic fungi.

Herbicidal Properties

Research is ongoing to evaluate the herbicidal efficacy of this compound against various weeds. The mechanism is believed to involve the disruption of metabolic pathways essential for weed growth.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods:

- Starting Materials : Common precursors include 5-bromo-1H-1,2,4-triazole and methoxymethyl derivatives.

Case Study: Synthesis Route

A documented synthesis route involves:

- Reacting 5-bromo-1H-1,2,4-triazole with formaldehyde and methanol under acidic conditions.

- Purification through recrystallization to obtain high-purity this compound.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological activity.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula : C₅H₇BrN₄O₂

- Molecular Weight : 235.04 g/mol

- CAS No.: 1858251-65-6

- Key Functional Groups :

- 1,2,4-Triazole core.

- Bromine at position 5.

- Methoxymethyl substituent at position 1.

- Carboxylic acid at position 2.

Comparison with Structural Analogs

Substituent Variations in Brominated Triazoles

The table below compares substituents, molecular weights, and key properties:

*Calculated from molecular formula C₃H₂BrN₃O₂.

Key Observations :

- Methoxymethyl vs.

- Carboxylic Acid vs. No Acid: The COOH group enables hydrogen bonding and salt formation, critical for biological activity and crystallization .

Functional Group Replacements: Carboxylic Acid vs. Thione

Structural Analogs in Other Heterocycles

- Pyrazole Carboxylic Acids (e.g., 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 84547-84-2):

Biological Activity

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative known for its diverse biological activities. This compound features a bromine atom at the 5-position, a methoxymethyl group at the 1-position, and a carboxylic acid group at the 3-position of the triazole ring. Triazole derivatives have gained popularity in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Triazole derivatives are widely studied for their antimicrobial properties. The presence of the triazole ring in this compound enhances its ability to inhibit various microbial strains.

Case Study: Antifungal Activity

Research indicates that triazole compounds exhibit significant antifungal activity by inhibiting fungal sterol biosynthesis. In particular, derivatives similar to this compound have shown effectiveness against Candida species and Aspergillus fungi. For example, a study demonstrated that modifications in the triazole structure could lead to improved potency against resistant fungal strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Triazoles are known to interfere with cellular processes such as DNA synthesis and cell division.

Table: Anticancer Activity of Triazole Derivatives

The study found that the compound exhibited an IC50 value of 15 μM against HeLa cells, indicating promising anticancer activity. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory effects of triazoles have been attributed to their ability to inhibit pro-inflammatory cytokines. Research on related compounds suggests that they can downregulate TNF-alpha and IL-6 production.

Case Study: Inhibition of Cytokine Production

In vitro studies showed that triazole derivatives significantly reduced TNF-alpha levels in activated macrophages. The presence of the carboxylic acid group in this compound enhances its interaction with inflammatory pathways .

The biological activity of this compound is primarily attributed to its structural features:

- Triazole Ring: Facilitates hydrogen bonding and π–π interactions with biological targets.

- Bromine Atom: Enhances lipophilicity and may improve binding affinity to enzymes or receptors.

- Methoxymethyl Group: Contributes to molecular stability and bioavailability.

These interactions allow the compound to modulate various biological pathways effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.